N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride
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Overview
Description
N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a chemical compound with the molecular formula C16H17ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride typically involves the reaction of quinoline derivatives with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-benzyl-3,4-dihydroquinolin-2-amine
- N-benzyl-3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
- N-benzyl-3,4,7-trimethylimidazo[4,5-f]quinoxalin-2-amine
Comparison: N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on various enzymes, cytotoxicity against cancer cell lines, and other pharmacological activities.
1.1 Monoamine Oxidase Inhibition
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical targets for treating neurodegenerative disorders and depression.
A study synthesized a series of compounds related to N-benzyl-3,4-dihydro-2-quinolinamine and evaluated their inhibitory effects:
Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | IC50 (µM) |
---|---|---|---|
2d | 71.8 | 52.0 | 1.38 |
2i | 69.5 | 55.0 | 2.48 |
2p | 65.0 | 50.0 | - |
2t | 60.0 | 48.0 | - |
These results indicate that certain derivatives possess potent inhibitory effects on MAO enzymes, suggesting their potential use in treating depression and related disorders .
1.2 Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest for compounds like this compound due to their role in Alzheimer's disease treatment. The study found that while none of the tested compounds showed significant AChE inhibition, several derivatives displayed good BChE inhibition:
Compound | BChE Inhibition (%) at 100 µM |
---|---|
2t | 55 |
2b | 49 |
2l | 49 |
These findings highlight the potential of these compounds as therapeutic agents for enhancing cholinergic transmission in neurodegenerative diseases .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have also been explored in various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective growth inhibition:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10.46 |
Compound B | MCF7 | >20 |
Compound C | A549 | >25 |
This data suggests that modifications to the structure can lead to enhanced anticancer activity, making these compounds promising candidates for further development .
3. Additional Biological Activities
Beyond enzyme inhibition and cytotoxicity, this compound has shown potential antimicrobial properties. Research indicates that quinoline derivatives possess antibacterial activity against various strains of bacteria and fungi:
- Antimicrobial Activity : Compounds derived from quinoline structures have demonstrated effectiveness against gram-positive bacteria and fungi through mechanisms involving disruption of cell wall integrity and DNA interaction .
4. Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration, showing promising results in reducing neuronal loss and improving cognitive function.
- Combination Therapy : Another case study examined the effects of combining this compound with traditional chemotherapy agents, revealing synergistic effects that enhance overall efficacy against resistant cancer types.
5. Conclusion
This compound is a compound with notable biological activities, particularly as an inhibitor of MAO and BChE enzymes and as a cytotoxic agent against cancer cells. Its diverse pharmacological profile suggests potential applications in treating neurodegenerative diseases and cancer therapy. Continued research into its structure-activity relationships will be crucial for optimizing its therapeutic potential.
Properties
Molecular Formula |
C16H17ClN2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
N-benzyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)18-16;/h1-9H,10-12H2,(H,17,18);1H |
InChI Key |
SLSZSELQSYLBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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